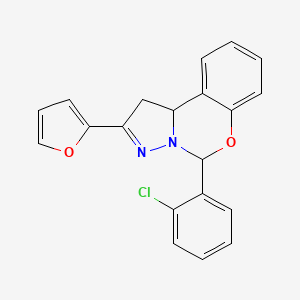
4-(2-CL-PH)-2-FURAN-2-YL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
Vue d'ensemble
Description
4-(2-Chlorophenyl)-2-furan-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a furan ring, a chlorophenyl group, and a diaza-cyclopenta(a)naphthalene core, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 4-(2-Chlorophenyl)-2-furan-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of an acid catalyst.
Introduction of the chlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction, where the furan ring is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Construction of the diaza-cyclopenta(a)naphthalene core: This complex step may involve multiple reactions, including cyclization and condensation reactions, to form the final heterocyclic structure.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
4-(2-Chlorophenyl)-2-furan-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form a dihydrofuran derivative. This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This reaction typically requires a strong base like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield a furanone derivative, while nucleophilic substitution of the chlorophenyl group could yield a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)-2-furan-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism by which 4-(2-Chlorophenyl)-2-furan-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, the compound could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, the compound could act as an agonist or antagonist of a receptor, modulating the receptor’s signaling pathway.
Comparaison Avec Des Composés Similaires
4-(2-Chlorophenyl)-2-furan-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene can be compared with other similar compounds, such as:
4-(2-Chlorophenyl)-2-furan-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene derivatives: These compounds have similar structures but differ in the substituents on the furan or chlorophenyl rings. These differences can affect the compound’s reactivity and biological activity.
Other heterocyclic compounds: Compounds such as pyridines, indoles, and quinolines have similar heterocyclic structures and can be used for comparison in terms of their chemical reactivity and biological properties.
The uniqueness of 4-(2-Chlorophenyl)-2-furan-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-15-8-3-1-6-13(15)20-23-17(14-7-2-4-9-18(14)25-20)12-16(22-23)19-10-5-11-24-19/h1-11,17,20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJDMSWCJSDGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-dichlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3943413.png)
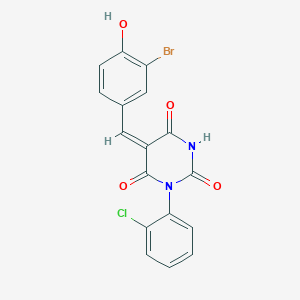
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3943432.png)
![1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B3943438.png)
![3-butyl-5-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B3943447.png)
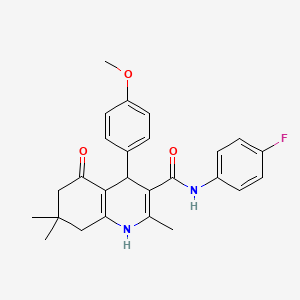
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B3943464.png)
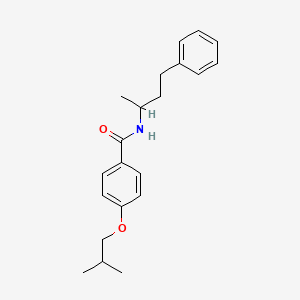
![1-[(4-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid](/img/structure/B3943474.png)
![N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-nitrobenzamide](/img/structure/B3943479.png)
![2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3943482.png)
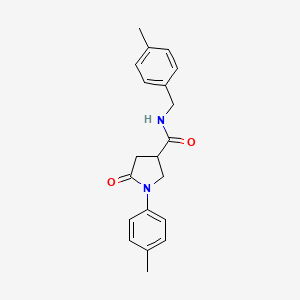
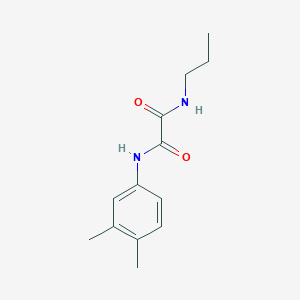
![N-[4-(dimethylamino)benzyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B3943511.png)
